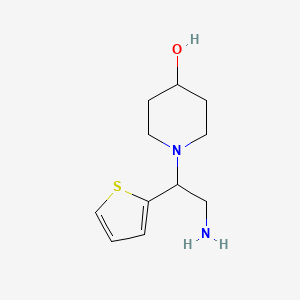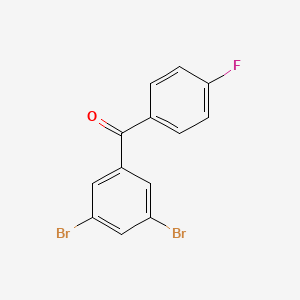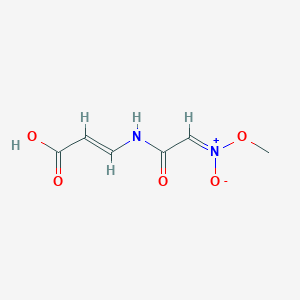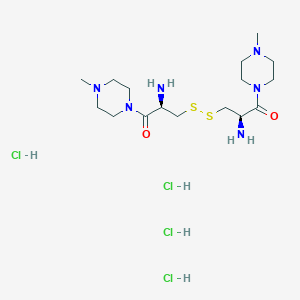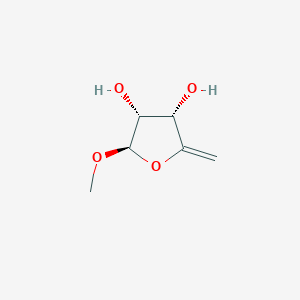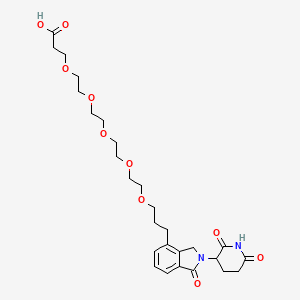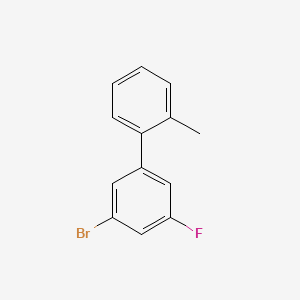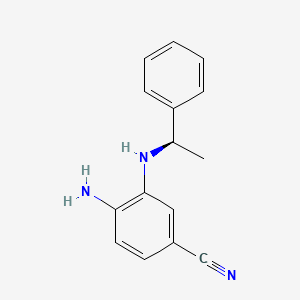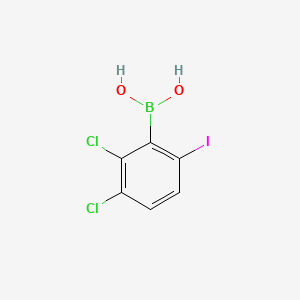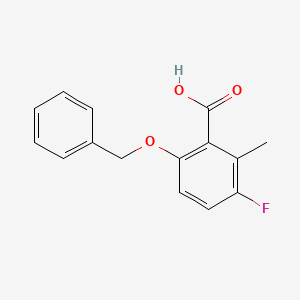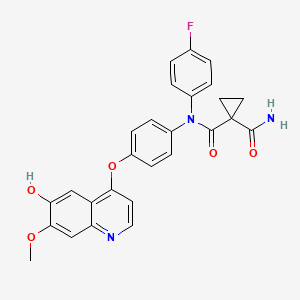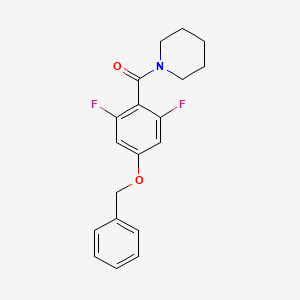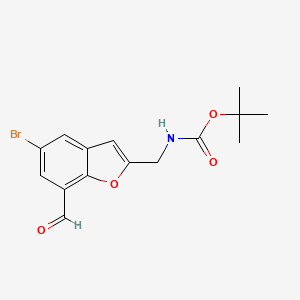![molecular formula C12H9BClFO2 B14764415 (3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound with the molecular formula C12H9BClFO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Halogenation: The starting material, biphenyl, undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.
Borylation: The halogenated biphenyl is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Materials Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Catalysis: Acts as a ligand in various catalytic processes.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-chlorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C12H9BClFO2 |
|---|---|
Molekulargewicht |
250.46 g/mol |
IUPAC-Name |
(2-chloro-3-fluoro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H9BClFO2/c14-11-10(13(16)17)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,16-17H |
InChI-Schlüssel |
OBBFRATWTVNFRD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C2=CC=CC=C2)F)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


